N-(2-(3-Methyl-1,2,4-oxadiazol-5-yl)ethyl)azetidine-3-carboxamide
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Overview
Description
N-(2-(3-Methyl-1,2,4-oxadiazol-5-yl)ethyl)azetidine-3-carboxamide is a heterocyclic compound that contains both nitrogen and oxygen atoms within its structure. This compound is part of the broader class of oxadiazoles, which are known for their diverse biological activities and applications in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the cyclization of amidoximes with organic nitriles in the presence of catalysts such as p-toluenesulfonic acid (PTSA) and zinc chloride (ZnCl2) . The reaction is carried out in a solvent like dimethylformamide (DMF) under controlled temperature conditions to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance efficiency and scalability. The use of automated systems for precise control of reaction parameters is crucial to maintain consistency and quality in large-scale production .
Chemical Reactions Analysis
Types of Reactions
N-(2-(3-Methyl-1,2,4-oxadiazol-5-yl)ethyl)azetidine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Sodium hydride (NaH), alkyl halides
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxadiazole derivatives with additional oxygen functionalities, while reduction can lead to the formation of amine derivatives .
Scientific Research Applications
N-(2-(3-Methyl-1,2,4-oxadiazol-5-yl)ethyl)azetidine-3-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Mechanism of Action
The mechanism of action of N-(2-(3-Methyl-1,2,4-oxadiazol-5-yl)ethyl)azetidine-3-carboxamide involves its interaction with specific molecular targets and pathways. The oxadiazole ring can interact with enzymes and receptors, leading to inhibition or activation of biological processes. For example, it may inhibit bacterial enzymes, leading to antimicrobial effects . The exact molecular targets and pathways can vary depending on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
1,2,4-Oxadiazole: A similar compound with a different substitution pattern on the oxadiazole ring.
1,3,4-Oxadiazole: Another isomer with distinct chemical properties and biological activities.
5-Methyl-1,2,4-oxadiazole: A closely related compound with a methyl group at a different position on the oxadiazole ring.
Uniqueness
N-(2-(3-Methyl-1,2,4-oxadiazol-5-yl)ethyl)azetidine-3-carboxamide is unique due to the presence of both the oxadiazole and azetidine moieties, which confer distinct chemical and biological properties. This combination allows for a broader range of applications and interactions compared to other similar compounds .
Properties
IUPAC Name |
N-[2-(3-methyl-1,2,4-oxadiazol-5-yl)ethyl]azetidine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N4O2/c1-6-12-8(15-13-6)2-3-11-9(14)7-4-10-5-7/h7,10H,2-5H2,1H3,(H,11,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WVKYITUTMWCWTD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=N1)CCNC(=O)C2CNC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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